4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide
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Overview
Description
4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with chloro and nitro groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide typically involves multiple steps. One common method includes the following steps:
Chlorination: The addition of chlorine atoms to the benzene ring using chlorine gas in the presence of a catalyst like iron(III) chloride.
Amidation: The formation of the benzamide structure by reacting the chlorinated nitrobenzene with an amine, such as 3-aminopropylamine, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles, such as hydroxide ions, under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous solution.
Major Products Formed
Reduction: The reduction of the nitro group results in the formation of an amine derivative.
Substitution: The substitution of chloro groups with hydroxide ions leads to the formation of hydroxyl derivatives.
Scientific Research Applications
4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(3-sulfamoylphenyl)benzamide: Similar structure with a sulfamoyl group instead of a nitro group.
2-amino-N-(3-chloro-4-methylphenyl)benzamide: Contains an amino group and a methyl group on the benzene ring.
Uniqueness
4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide is unique due to its specific combination of chloro and nitro groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H15Cl2N3O3 |
---|---|
Molecular Weight |
368.2 g/mol |
IUPAC Name |
4-chloro-N-[3-(2-chloro-4-nitroanilino)propyl]benzamide |
InChI |
InChI=1S/C16H15Cl2N3O3/c17-12-4-2-11(3-5-12)16(22)20-9-1-8-19-15-7-6-13(21(23)24)10-14(15)18/h2-7,10,19H,1,8-9H2,(H,20,22) |
InChI Key |
BYGDZDQFTUDSIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
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